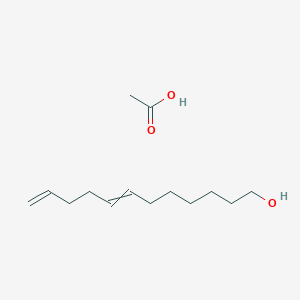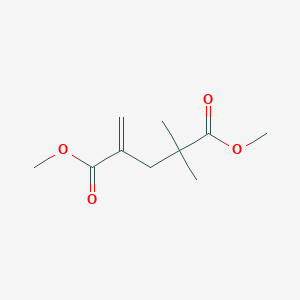![molecular formula C23H19N3O2S2 B14471107 ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 66180-45-8](/img/structure/B14471107.png)
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a triphenylmethyl group, and a sulfanyl acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The triphenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl acetic acid moiety through a thiol-ene reaction or similar methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the triphenylmethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings of the triphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, deprotected triphenylmethyl group
Substitution: Various substituted aromatic compounds
科学的研究の応用
Biology: In biological research, ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.
類似化合物との比較
- ({5-[(Phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Diphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propionic acid
Uniqueness: The presence of the triphenylmethyl group in ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
特性
CAS番号 |
66180-45-8 |
|---|---|
分子式 |
C23H19N3O2S2 |
分子量 |
433.5 g/mol |
IUPAC名 |
2-[[5-(tritylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H19N3O2S2/c27-20(28)16-29-22-26-25-21(30-22)24-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25)(H,27,28) |
InChIキー |
GYUCDDCNIBTHSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NN=C(S4)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)

![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)

![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)


